Forigerimod is a synthetic peptide drug developed by ImmuPharma, specifically designed for therapeutic applications in autoimmune diseases. It is classified as an oligopeptide and functions primarily as an immunomodulator. The compound is currently undergoing clinical trials, with significant focus on its efficacy in treating systemic lupus erythematosus and chronic inflammatory demyelinating polyradiculoneuropathy. As a new molecular entity, it has not previously been marketed for any indication .
Forigerimod is derived from the research efforts of the Centre National de la Recherche Scientifique (CNRS) and is classified under therapeutic peptides that target protein-protein interactions. Its development aligns with a broader trend in peptide therapeutics aimed at addressing complex diseases through targeted biological mechanisms .
The synthesis of Forigerimod primarily employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides in a stepwise manner. This method allows for the precise incorporation of amino acids into the peptide chain while minimizing side reactions and impurities. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps to yield the final product .
The synthesis process is characterized by:
Forigerimod's molecular formula is C117H181N34O32PS, with a molecular weight of approximately 2638.9 g/mol. The structure includes multiple amino acid residues that contribute to its pharmacological properties.
Forigerimod undergoes several key reactions during its synthesis:
The reactions involved in the synthesis are optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.
Forigerimod acts as an immunomodulator by influencing immune cell signaling pathways. It is believed to modulate T-cell responses, thereby reducing inflammation associated with autoimmune conditions such as systemic lupus erythematosus. The exact mechanism involves interaction with specific receptors on immune cells, leading to altered cytokine production and immune response modulation .
Forigerimod is being investigated for several scientific uses:
Systemic Lupus Erythematosus exemplifies the challenges in autoimmune therapeutics, characterized by chronic inflammation, multi-organ damage, and limited treatment options. Current standard-of-care therapies predominantly rely on broad-spectrum immunosuppressants and corticosteroids, which carry significant toxicity risks and offer inadequate disease control. Only two monoclonal antibodies (belimumab and anifrolumab) have gained approval for Systemic Lupus Erythematosus in over five decades, leaving substantial unmet clinical needs. The complex pathogenesis involving loss of immune tolerance, autoreactive T and B lymphocytes, interferon dysregulation, and immune complex deposition necessitates targeted immunomodulatory approaches that correct underlying immune dysfunction without global immunosuppression [1] [6]. This therapeutic landscape positions Systemic Lupus Erythematosus as a critical testing ground for novel agents like Forigerimod that aim to restore immune tolerance through precision mechanisms.
Peptide-based immunomodulation represents a longstanding therapeutic strategy aimed at inducing antigen-specific tolerance while minimizing systemic immunosuppression. Early candidates like edratide (a CDR-derived peptide) and abetimus (a tetrameric oligonucleotide) demonstrated serological efficacy but failed to achieve clinically meaningful endpoints in Systemic Lupus Erythematosus due to insufficient biological activity and bioavailability challenges. These setbacks highlighted the difficulties in achieving effective tissue penetration and stability with peptide therapeutics. The field subsequently evolved toward modified peptide structures with enhanced receptor specificity and stability, leveraging advances in peptide chemistry and delivery systems. Forigerimod emerged from this iterative development process as a phosphorylated peptide with optimized immunomodulatory properties and a unique mechanism targeting pathogenic autophagy pathways in antigen-presenting cells [2] [6].
Forigerimod (previously designated Lupuzor, P140, IPP-201101, or CEP-33457) is a synthetic 21-mer linear peptide derived from the spliceosomal small nuclear ribonucleoprotein U1-70K. Its amino acid sequence (residues 131-151: RQIKIWHHTWYSEDPGKEEF) incorporates a critical phosphorylation site at serine 140, which proved essential for biological activity. The compound's molecular formula is C₁₁₇H₁₈₁N₃₄O₃₂PS with a molecular weight of 2639 Da. Initially identified through immunological studies of spliceosomal components, Forigerimod was observed to modulate T-cell responses in lupus-prone mice without inducing broad immunosuppression. This discovery triggered its systematic development as an investigational compound, culminating in advanced clinical trials for Systemic Lupus Erythematosus and expansion into other autoimmune conditions [5] [1] [3].
Table 1: Molecular Characterization of Forigerimod
Characteristic | Specification |
---|---|
Chemical Name | O³,¹⁴⁰-phosphono(human U1 snRNP70)-(131-151)-peptide |
CAS Registry Number | 497156-60-2 |
Amino Acid Sequence | Arg-Gln-Ile-Lys-Ile-Trp-His-His-Thr-Trp-Tyr-Ser-Glu-Asp-Pro-Gly-Lys-Glu-Glu-Phe |
Post-Translational Modification | Phosphorylation at Serine 140 |
Molecular Formula | C₁₁₇H₁₈₁N₃₄O₃₂PS |
Molecular Weight | 2639 Da |
Development Code History | IPP-201101, P140, Lupuzor, CEP-33457 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1